molecular formula C13H8N4O8 B11959230 4-(2,4,6-Trinitrophenylamino)benzoic acid CAS No. 7221-18-3

4-(2,4,6-Trinitrophenylamino)benzoic acid

Cat. No.: B11959230
CAS No.: 7221-18-3
M. Wt: 348.22 g/mol
InChI Key: IFFWELKVXWIAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,6-Trinitrophenylamino)benzoic acid is a chemical compound with the molecular formula C13H8N4O8 and a molecular weight of 348.231 g/mol It is known for its unique structure, which includes a benzoic acid moiety substituted with a 2,4,6-trinitrophenylamino group

Preparation Methods

The synthesis of 4-(2,4,6-Trinitrophenylamino)benzoic acid typically involves the nitration of aniline derivatives followed by coupling with benzoic acid. One common method includes the nitration of 2,4,6-trinitroaniline, which is then reacted with benzoic acid under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

4-(2,4,6-Trinitrophenylamino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4,6-Trinitrophenylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trinitrophenylamino)benzoic acid involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

4-(2,4,6-Trinitrophenylamino)benzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

7221-18-3

Molecular Formula

C13H8N4O8

Molecular Weight

348.22 g/mol

IUPAC Name

4-(2,4,6-trinitroanilino)benzoic acid

InChI

InChI=1S/C13H8N4O8/c18-13(19)7-1-3-8(4-2-7)14-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19)

InChI Key

IFFWELKVXWIAJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.